Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate
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Overview
Description
Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate is a chemical compound with the molecular formula C14H11N2NaO6S and a molecular weight of 358.30171 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate typically involves the nitration of 4-methylbenzoic acid followed by sulfonation and subsequent reaction with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4-methyl-3-aminobenzoylamino)benzenesulphonate .
Scientific Research Applications
Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-(4-methyl-3-aminobenzoylamino)benzenesulphonate: A reduced form of the compound with different chemical properties.
Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulfonate: A closely related compound with similar applications.
Uniqueness
Sodium 4-(4-methyl-3-nitrobenzoylamino)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and sulfonate groups make it particularly versatile in various applications .
Properties
CAS No. |
84029-45-8 |
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Molecular Formula |
C14H11N2NaO6S |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
sodium;4-[(4-methyl-3-nitrobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.Na/c1-9-2-3-10(8-13(9)16(18)19)14(17)15-11-4-6-12(7-5-11)23(20,21)22;/h2-8H,1H3,(H,15,17)(H,20,21,22);/q;+1/p-1 |
InChI Key |
YLDIMJOASVRWAO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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